molecular formula C27H32N2O5 B3750713 1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3750713
M. Wt: 464.6 g/mol
InChI Key: ODKDRYRDXCPSLZ-CLCOLTQESA-N
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Description

The compound “1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrimidinetrione derivative. Pyrimidinetriones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and three ketone groups. The compound also contains ethoxy and octyloxy substituents, which are ether functional groups with ethyl and octyl chains respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidinetrione ring, with the ether functional groups providing additional complexity. The presence of these ether groups could influence the compound’s physical and chemical properties, such as its solubility .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The ketone groups in the pyrimidinetrione ring could potentially undergo reactions such as nucleophilic addition. The ether groups might also participate in reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether functional groups could increase its solubility in organic solvents. The compound’s reactivity could be influenced by the pyrimidinetrione ring and the ketone groups .

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action. If this compound is biologically active, its mechanism of action could depend on a variety of factors, including its structure, the target molecule in the body, and the type of interaction between this compound and its target .

Safety and Hazards

Without specific safety data for this compound, general safety guidelines for handling chemicals should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. This could include in vitro and in vivo studies to determine if the compound has any therapeutic effects .

Properties

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5/c1-3-5-6-7-8-9-18-34-23-14-10-20(11-15-23)19-24-25(30)28-27(32)29(26(24)31)21-12-16-22(17-13-21)33-4-2/h10-17,19H,3-9,18H2,1-2H3,(H,28,30,32)/b24-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKDRYRDXCPSLZ-CLCOLTQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
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1-(4-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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